Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate
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Overview
Description
Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate is a chemical compound with the molecular formula C12H18F2KNO4 and a molecular weight of 317.37 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate typically involves the reaction of 1-[(tert-butoxy)carbonyl]piperidin-4-yl with 2,2-difluoroacetic acid in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate: Known for its unique combination of piperidine and difluoroacetate moieties.
Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dichloroacetate: Similar structure but with chlorine atoms instead of fluorine.
Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dibromoacetate: Contains bromine atoms instead of fluorine.
Uniqueness
This compound is unique due to the presence of difluoroacetate, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C12H18F2KNO4 |
---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
potassium;2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C12H19F2NO4.K/c1-11(2,3)19-10(18)15-6-4-8(5-7-15)12(13,14)9(16)17;/h8H,4-7H2,1-3H3,(H,16,17);/q;+1/p-1 |
InChI Key |
BONQWALSZOTDRD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)[O-])(F)F.[K+] |
Origin of Product |
United States |
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